Product packaging for 2-(2,4,6-Trimethoxyphenyl)pyrrolidine(Cat. No.:CAS No. 1368759-13-0)

2-(2,4,6-Trimethoxyphenyl)pyrrolidine

Cat. No.: B2380703
CAS No.: 1368759-13-0
M. Wt: 237.299
InChI Key: FCHYQFHCBWCEPO-UHFFFAOYSA-N
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Description

2-(2,4,6-Trimethoxyphenyl)pyrrolidine is a chemical compound with the molecular formula C13H19NO3 and a molecular weight of 237.30 g/mol . Its structure is defined by a pyrrolidine ring substituted at the 2-position with a 2,4,6-trimethoxyphenyl group. Key identifiers include the SMILES string COC1=CC(=C(C(=C1)OC)C2CCCN2)OC and the InChIKey FCHYQFHCBWCEPO-UHFFFAOYSA-N . While direct biological data for this specific compound is limited in the current literature, related chemical scaffolds are of significant interest in medicinal chemistry. The 2,4,6-trimethoxyphenyl moiety and its isomers are recognized pharmacophores present in compounds with diverse bioactivities, including anticancer properties . Furthermore, pyrrolidine is a common scaffold in pharmaceuticals and bioactive molecules, often contributing to a compound's three-dimensional structure and binding affinity . This combination of structural features makes this compound a valuable building block for researchers in drug discovery and chemical synthesis. It can be utilized in the development of novel compounds, structure-activity relationship (SAR) studies, and as an intermediate in multi-step synthetic routes . This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H19NO3 B2380703 2-(2,4,6-Trimethoxyphenyl)pyrrolidine CAS No. 1368759-13-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2,4,6-trimethoxyphenyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3/c1-15-9-7-11(16-2)13(12(8-9)17-3)10-5-4-6-14-10/h7-8,10,14H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCHYQFHCBWCEPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)OC)C2CCCN2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1368759-13-0
Record name 2-(2,4,6-trimethoxyphenyl)pyrrolidine
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Synthetic Methodologies for 2 2,4,6 Trimethoxyphenyl Pyrrolidine and Analogous Aryl Substituted Pyrrolidines

General Strategies for Pyrrolidine (B122466) Ring Construction Relevant to C2-Substituted Derivatives

The construction of the pyrrolidine skeleton can be achieved through numerous strategies, with cyclization reactions and reductive amination pathways being among the most powerful and versatile. These methods offer various points of entry for introducing substitution at the C2 position, including the bulky 2,4,6-trimethoxyphenyl group.

Cyclization Reactions in Pyrrolidine Synthesis

Cyclization reactions, wherein an acyclic precursor is transformed into a cyclic product, are a cornerstone of heterocyclic synthesis. For pyrrolidines, intramolecular hydroamination, oxidative cyclizations, and aza-Michael additions represent key approaches.

Intramolecular Hydroamination Reactions

Intramolecular hydroamination involves the addition of an amine N-H bond across a carbon-carbon double bond within the same molecule. This atom-economical approach has been realized through various catalytic systems.

A redox-enabled, metal-free strategy provides an efficient route to pyrrolidines. rsc.org This one-pot process involves the in situ generation of a hydroxylamine (B1172632) from a secondary amine, which then undergoes a concerted Cope-type hydroamination, followed by reduction of the resulting pyrrolidine N-oxide. rsc.org This method is notable for its mild conditions and high tolerance for various functional groups. rsc.org

Alternatively, Brønsted acids such as triflic or sulfuric acid can catalyze the intramolecular hydroamination of aminoalkenes that have an electron-withdrawing group on the nitrogen atom. acs.orgberkeley.edu This approach effectively forms pyrrolidines in excellent yields from readily available starting materials. acs.org The reaction proceeds by cyclization in a solvent like toluene. berkeley.edu When a stereocenter is present in the starting material, this acid-catalyzed cyclization can exhibit diastereoselectivity, typically favoring the more thermodynamically stable trans-isomer in 2,5-disubstituted pyrrolidines. acs.org

Method Catalyst/Conditions Key Features Yields Reference(s)
Redox-Enabled Cope-Type HydroaminationOxidation (e.g., H₂O₂), then Reduction (e.g., PPh₃)Metal-free, one-pot, high functional group toleranceHigh rsc.org
Brønsted Acid-Catalyzed HydroaminationTriflic acid or Sulfuric acid in tolueneRequires N-electron-withdrawing groupExcellent acs.orgberkeley.edu
Oxidative Cyclization Approaches

Oxidative cyclization methods construct the pyrrolidine ring by forming a C-N bond concurrently with an oxidation event. A silver-mediated tandem amination/oxidation of a secondary amine tethered to an alkyne can produce functionalized pyrroles. nih.gov While the final product is a pyrrole (B145914), the process involves the cyclization to a pyrrolidine-like intermediate which is then oxidized. nih.gov

More directly, biocatalytic approaches utilizing engineered enzymes have enabled the intramolecular C(sp³)–H amination of alkyl azides to form chiral pyrrolidines. nih.gov Using directed evolution, variants of cytochrome P411 have been developed to catalyze this transformation via alkyl nitrene intermediates, achieving good efficiency and high enantioselectivity. nih.gov This method represents a novel and green approach to pyrrolidine synthesis directly from C-H bonds. nih.gov

Aza-Michael Cyclization Methodologies

The aza-Michael reaction, or the conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is a powerful tool for C-N bond formation. When applied intramolecularly, it provides a direct route to the pyrrolidine ring. This reaction is often the key step in cascade or domino sequences. rsc.orgfrontiersin.orgnih.gov For instance, the reaction between itaconic acid derivatives and primary amines leads to an initial aza-Michael adduct that subsequently undergoes a cascade intramolecular cyclization to form a stable N-substituted pyrrolidone ring. frontiersin.orgnih.gov

An asymmetric "clip-cycle" strategy has been developed for the synthesis of enantioenriched 2,2- and 3,3-disubstituted pyrrolidines. whiterose.ac.uk This method involves connecting a bis-homoallylic amine with a thioacrylate via metathesis, followed by an enantioselective intramolecular aza-Michael cyclization catalyzed by a chiral phosphoric acid. whiterose.ac.uk This approach yields substituted pyrrolidines with high enantiomeric excesses. whiterose.ac.uk

Method Catalyst/Conditions Key Features Stereoselectivity Reference(s)
Cascade Aza-Michael/CyclizationAutocatalyzed or base-mediatedForms stable N-substituted pyrrolidone rings from unsaturated acids/estersNot typically stereoselective frontiersin.orgnih.gov
Asymmetric 'Clip-Cycle'Chiral Phosphoric Acid (CPA)Forms 2,2- and 3,3-disubstituted pyrrolidines from activated alkenesHigh (e.g., 96:4 e.r.) whiterose.ac.uk
Domino Aza-Michael/Sₙ2Base-mediatedDomino reaction of barbiturate-derived alkenes with N-alkoxy α-haloamidesNot specified rsc.org

Reductive Amination and Dehydrogenation Pathways for Pyrrolidines

Reductive amination is a highly efficient and widely used method for forming amines, including cyclic structures like pyrrolidines. nih.gov A practical approach for synthesizing N-aryl-substituted pyrrolidines involves the successive reductive amination of diketones with anilines, utilizing an iridium catalyst for transfer hydrogenation. nih.gov Another direct method involves the reductive condensation of a primary amine with 2,5-dimethoxytetrahydrofuran, using sodium borohydride (B1222165) in an acidic aqueous medium. thieme-connect.com This reaction is fast, provides good to excellent yields, and is compatible with a wide range of functional groups on the amine. thieme-connect.com

Conversely, the dehydrogenation of pyrrolidines to form the corresponding aromatic pyrroles is a useful transformation. While pyrroles are often sensitive to the required oxidative conditions, a method using the borane (B79455) catalyst B(C₆F₅)₃ has been developed for the direct dehydrogenation of pyrrolidines. nih.govacs.orgacs.org This approach is significant because it allows the stable pyrrolidine ring to be carried through a synthetic sequence before being "unmasked" as a pyrrole at a later stage. nih.govacs.org

Asymmetric and Stereoselective Syntheses of 2-Arylpyrrolidines

Controlling the stereochemistry at the C2 position is crucial for the synthesis of chiral 2-arylpyrrolidines. Numerous asymmetric and stereoselective methods have been developed to achieve this.

Biocatalysis offers a powerful route to enantiopure compounds. Transaminases have been employed in the asymmetric synthesis of 2-substituted pyrrolidines, starting from commercially available ω-chloroketones. acs.org By selecting the appropriate (R)- or (S)-selective transaminase, both enantiomers of the target 2-arylpyrrolidine can be accessed with excellent enantiomeric excess (>99.5% ee) and high yields. acs.org

A modular chemical approach involves an iridium-catalyzed asymmetric hydrogenation of a precursor enamine, which can be prepared in a few steps from starting materials like N-vinylpyrrolidinone and an appropriate aryl ester. teknoscienze.com This methodology has been used to prepare several different 2-aryl-substituted pyrrolidines in good yield and high enantiomeric excess. teknoscienze.com

Other notable strategies include:

The diastereoselective synthesis of pyrrolidines from N-allyl oxazolidines via a tandem hydrozirconation and Lewis acid-mediated cyclization sequence. nih.gov

The use of chiral auxiliaries, such as those derived from pyrrolidine, to direct nucleophilic additions to N-acyliminium ions, thereby creating 2-substituted pyrrolidines and piperidines asymmetrically. scilit.com

A sequence involving an asymmetric allylic alkylation to set a stereogenic quaternary center, followed by a thermal ring contraction to stereospecifically afford enantioenriched 2,2-disubstituted pyrrolidines. nih.gov

Method Key Reagent/Catalyst Substrate Yield Stereoselectivity Reference(s)
Transaminase-Triggered Cyclization(R)- or (S)-Transaminaseω-ChloroketonesUp to 90%Up to >99.5% ee acs.org
Asymmetric HydrogenationIridium Catalyst with Chiral LigandEnamine PrecursorsGoodHigh ee teknoscienze.com
Asymmetric Allylic Alkylation/Ring ContractionPalladium Catalyst with Chiral LigandBenzyloxy ImidesGoodHigh ee nih.gov
Hydrozirconation/CyclizationSchwartz's Reagent / Lewis AcidChiral N-allyl oxazolidinesNot specifiedDiastereoselective nih.gov
Chiral Auxiliary-Directed AdditionPyrrolidine Chiral AuxiliariesN-acyliminium ionsNot specifiedAsymmetric scilit.com

Enantioselective Approaches Utilizing Chiral Auxiliaries

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed, having served its purpose of inducing asymmetry. This strategy has been widely employed in the synthesis of chiral 2-arylpyrrolidines.

The "chiral pool" refers to the collection of readily available, inexpensive, and enantiomerically pure natural products, such as amino acids, that can be used as starting materials for asymmetric synthesis. Proline, a naturally occurring chiral amino acid, is a particularly valuable building block for the synthesis of substituted pyrrolidines due to its inherent pyrrolidine ring structure. unibo.itnih.gov

Strategies often involve the modification of the proline scaffold. For instance, (S)-proline can be converted into versatile chiral auxiliaries that can then be used to direct the synthesis of other substituted pyrrolidines. mdpi.com A general approach involves the alkylation of proline derivatives, where the existing stereocenter of the proline ring influences the stereochemistry of the newly formed stereocenter. researchgate.net For example, pyroglutamic acid, a derivative of glutamic acid, has been employed as a chiral auxiliary to synthesize both enantiomers of 1-substituted 1,2,3,4-tetrahydro-β-carbolines, which feature a pyrrolidine-like ring system. researchgate.net

Beyond amino acids, other chiral molecules like phenylglycinol and carbohydrates have been successfully used as chiral auxiliaries in the asymmetric synthesis of pyrrolidines. scilit.comlookchem.com Phenylglycinol, a chiral amino alcohol, can be used to form chiral imines or oxazolidines, which then undergo diastereoselective reactions to introduce the desired aryl substituent at the C2 position.

Carbohydrates represent another abundant source of chirality. researchgate.netnih.gov Their multiple stereocenters and well-defined conformations can be exploited to control the stereochemistry of reactions. For instance, carbohydrate-derived scaffolds have been used to catalyze the diastereoselective 1,3-dipolar cycloaddition of azomethine ylides with dipolarophiles to produce functionalized pyrrolidines. researchgate.netnih.gov

Chiral sulfinamides, particularly tert-butanesulfinamide (Ellman's auxiliary), have emerged as powerful chiral auxiliaries for the asymmetric synthesis of amines, including 2-arylpyrrolidines. nih.govnih.gov These auxiliaries can be condensed with aldehydes to form chiral sulfinyl imines. The subsequent nucleophilic addition to the imine or a cyclization reaction is then directed by the chiral sulfinyl group, leading to high diastereoselectivity. ua.esacs.org

One notable application is the palladium(II)-catalyzed aerobic oxidative cyclization of γ-aminoalkenes bearing a tert-butanesulfinyl auxiliary. nih.gov This method provides enantiopure cis-2,5-disubstituted pyrrolidines with high diastereoselectivity (>20:1 dr). The sulfinamide auxiliary can be readily cleaved under acidic conditions to yield the free pyrrolidine. nih.gov

Reaction Type Auxiliary Key Features Diastereomeric Ratio (dr)
Pd(II)-catalyzed aerobic oxidative cyclizationtert-ButanesulfinamideForms cis-2,5-disubstituted pyrrolidines>20:1
Aza-Michael addition followed by cyclizationChiral sulfinamideAnnulation with Michael acceptorsup to 49:1

This table summarizes the diastereoselective control achieved in sulfinamide-mediated pyrrolidine synthesis.

Dynamic kinetic resolution (DKR) is a powerful strategy that allows for the conversion of a racemic mixture into a single enantiomer of a product with a theoretical yield of 100%. wikipedia.org This is achieved by combining a kinetic resolution with in situ racemization of the slower-reacting enantiomer. mdpi.com

In the context of 2-arylpyrrolidine synthesis, DKR has been applied to the electrophilic substitution of racemic 2-lithiopyrrolidines. nih.gov In the presence of a chiral ligand, the two enantiomers of the lithiated pyrrolidine are in equilibrium. The chiral ligand forms diastereomeric complexes that react with an electrophile at different rates, leading to an enantiomerically enriched product. nih.gov Coldham and coworkers developed a DKR of N-Boc-2-stannylpyrrolidine, where transmetalation with n-butyllithium in the presence of a chiral diamine ligand, followed by quenching with an electrophile, afforded 2-substituted pyrrolidines in good enantiomeric excess. whiterose.ac.uk

Technique Substrate Key Reagents Outcome
Dynamic Thermodynamic ResolutionN-Alkyl-2-lithiopyrrolidinesChiral ligandEnantiomerically enriched 2-substituted pyrrolidines
Dynamic Kinetic ResolutionN-Boc-2-lithiopyrrolidineChiral ligand, excess n-BuLiHigh asymmetric induction

This table highlights different dynamic resolution techniques for the synthesis of chiral pyrrolidines.

Asymmetric Catalytic Methodologies for Pyrrolidine Stereocenter Formation

Asymmetric catalysis offers a more atom-economical and efficient alternative to the use of stoichiometric chiral auxiliaries. In these methods, a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product.

Transition metals such as palladium, iridium, rhodium, and copper, when combined with chiral ligands, can catalyze a wide range of enantioselective transformations to form chiral 2-arylpyrrolidines. acs.org

Palladium-catalyzed reactions have been particularly well-explored. For instance, the enantioselective α-arylation of N-Boc-pyrrolidine can be achieved through a sequence involving enantioselective deprotonation with a chiral base, transmetalation to zinc, and subsequent palladium-catalyzed cross-coupling with an aryl halide. researchgate.net This method provides access to a variety of 2-aryl-N-Boc-pyrrolidines with high enantiomeric ratios (typically 96:4 er). researchgate.net Additionally, palladium-catalyzed carboamination reactions of γ-aminoalkenes with aryl bromides have been developed to produce enantiomerically enriched 2-(arylmethyl)pyrrolidines with up to 94% ee. nih.gov

Iridium and Rhodium-catalyzed reactions are also prominent. Asymmetric hydrogenation of N-heteroaromatic compounds, catalyzed by chiral iridium or rhodium complexes, is a powerful method for producing chiral cyclic amines. acs.org Rhodium-catalyzed asymmetric C-H arylation has also been employed for the synthesis of planar chiral ferrocene (B1249389) derivatives containing a pyrrolidine moiety. nih.gov

Copper-catalyzed reactions have been utilized in kinetic resolutions of racemic 2-substituted pyrrolines, although with moderate yields and enantioselectivities in some cases. whiterose.ac.uk

Metal Catalyst Reaction Type Substrate Product Enantiomeric Excess (ee) / Ratio (er)
Palladiumα-ArylationN-Boc-pyrrolidine2-Aryl-N-Boc-pyrrolidine96:4 er
PalladiumCarboaminationN-Boc-pent-4-enylamine2-(Arylmethyl)pyrrolidineup to 94% ee
Iridium/RhodiumAsymmetric HydrogenationN-Heteroaromatic compoundsChiral cyclic aminesHigh ee
CopperKinetic ResolutionRacemic 2-substituted-pyrrolinesEnantioenriched pyrrolidinesModerate ee

This table provides an overview of metal-catalyzed enantioselective transformations for the synthesis of chiral pyrrolidines.

Organocatalytic Approaches to Chiral Pyrrolidines

The field of asymmetric organocatalysis has provided powerful tools for the enantioselective synthesis of chiral pyrrolidines. These methods avoid the use of metals and often proceed under mild conditions, offering an environmentally benign alternative to traditional catalysis. A key strategy involves the use of chiral secondary amines, such as proline and its derivatives, to activate substrates towards asymmetric transformations.

One prevalent approach is the asymmetric [3+2] cycloaddition reaction. This method involves the reaction of an azomethine ylide with an electron-deficient alkene, catalyzed by a chiral organocatalyst. For instance, diarylprolinol silyl (B83357) ethers have been effectively used to catalyze the addition of ketones to nitro-olefins, a reaction that can serve as a key step in the formation of highly substituted pyrrolidine rings. nih.gov Another powerful organocatalytic method is the aza-Michael/aldol (B89426) domino reaction. This sequence allows for the construction of densely functionalized pyrrolidin-2-ones, which can be further reduced to the corresponding pyrrolidines. nih.gov For example, the reaction of α-ketoamides with α,β-unsaturated aldehydes, catalyzed by cinchona-derived squaramide catalysts, can produce pyrrolidinones with three contiguous stereocenters with high diastereo- and enantioselectivity. nih.govrsc.org

The synthesis of 2-aryl-substituted pyrrolidines can be achieved through various organocatalytic strategies. Higashiyama and co-workers demonstrated a method for synthesizing trans-2,5-bis(aryl) pyrrolidines involving two diastereoselective additions of Grignard reagents, first to a chiral imine and then to a 1,3-oxazolidine intermediate derived from (R)-phenylglycinol. acs.org While not a direct organocatalytic cyclization, the use of a chiral auxiliary derived from an amino alcohol is a common strategy that shares principles with organocatalysis.

Below is a table summarizing representative organocatalytic approaches for pyrrolidine synthesis.

Catalytic StrategyCatalyst TypeKey ReactionProduct TypeRef.
Domino ReactionCinchonidine-derived squaramideAza-Michael/AldolHighly substituted pyrrolidin-2-ones nih.govrsc.org
Aldol ReactionDiarylprolinol silyl ethersIntermolecular AldolFunctionalized aldehydes/ketones nih.gov
Chiral Auxiliary(R)-phenylglycinolDiastereoselective Grignard Additiontrans-2,5-bis(aryl) pyrrolidines acs.org
Biocatalytic Strategies for Stereoselective Pyrrolidine Construction

Biocatalysis has emerged as a highly effective and sustainable approach for synthesizing enantiomerically pure compounds. Enzymes, operating under mild aqueous conditions, offer exceptional levels of stereoselectivity that are often difficult to achieve with traditional chemical catalysts.

A notable biocatalytic strategy for constructing chiral 2-substituted pyrrolidines employs transaminases (TAs). acs.org These pyridoxal-5'-phosphate-dependent enzymes catalyze the transfer of an amino group from an amine donor, such as isopropylamine, to a prochiral ketone. acs.org By starting with an appropriate ω-chloroketone, the resulting chiral amine can undergo spontaneous intramolecular cyclization to yield the desired 2-substituted pyrrolidine. This transaminase-triggered cyclization provides access to both (R) and (S) enantiomers with very high enantiomeric excess (>99.5%) by selecting the appropriate (R)- or (S)-selective transaminase. acs.org This method has been successfully applied to synthesize (R)-2-(p-chlorophenyl)pyrrolidine on a preparative scale, demonstrating its utility for creating 2-aryl-pyrrolidines. acs.org

Other biocatalytic methods involve the use of enzymes like laccases. For example, a laccase from Myceliophthora thermophila can catalyze the oxidation of catechols to ortho-quinones, which then undergo a 1,4-addition with 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones. bohrium.comrsc.org This reaction efficiently produces highly functionalized pyrrolidine-2,3-diones with the formation of new all-carbon quaternary stereocenters under mild conditions. bohrium.comrsc.org While this specific example yields pyrrolidine-2,3-diones, it highlights the potential of enzymatic cascades to construct complex pyrrolidine cores stereoselectively.

The table below outlines key biocatalytic strategies for pyrrolidine synthesis.

Enzyme ClassKey TransformationSubstrate(s)ProductRef.
Transaminase (TA)Reductive amination & cyclizationω-chloroketoneChiral 2-substituted pyrrolidine acs.org
LaccaseOxidation & 1,4-additionCatechol, Dihydropyrrol-2-onePyrrolidine-2,3-dione bohrium.comrsc.org

Introduction of the 2,4,6-Trimethoxyphenyl Moiety

Once the chiral pyrrolidine core is established, the next critical step is the introduction of the 2,4,6-trimethoxyphenyl group. This can be achieved either by forming the C-C bond directly on a pre-formed pyrrolidine or pyrroline (B1223166) ring or by using a trimethoxyphenyl-containing building block in a coupling reaction.

Arylation Reactions for Direct C-C Bond Formation at the Pyrrolidine Ring

Direct arylation methods offer an atom-economical route to 2-aryl-pyrrolidines by forming the key C-C bond on the heterocyclic ring.

The Heck-Matsuda reaction, a palladium-catalyzed arylation of olefins using arenediazonium salts, is a powerful tool for this purpose. wikipedia.org This reaction offers significant advantages over the traditional Heck reaction that uses aryl halides; it often proceeds under milder conditions (e.g., room temperature), does not require phosphine (B1218219) ligands or anaerobic conditions, and can be faster. wikipedia.orgdntb.gov.ua The catalytic cycle involves the oxidative addition of the aryldiazonium salt to a Pd(0) species, followed by migratory insertion of the olefin, β-hydride elimination, and reductive elimination. wikipedia.org

This methodology can be applied to pyrrolidine precursors like N-protected 2,5-dihydro-1H-pyrroles (4-pyrrolines). An enantioselective Heck-Matsuda reaction has been developed for the desymmetrization of these prochiral substrates using a chiral N,N-ligand such as (S)-PyraBox. beilstein-journals.org This strategy provides access to 4-aryl-pyrrolidinones (after an oxidation step), which are valuable intermediates that can be further modified to obtain the desired pyrrolidine. beilstein-journals.org The reaction is robust, tolerating various protecting groups on the nitrogen atom. beilstein-journals.org

ReactionCatalyst/LigandSubstrateProduct TypeKey FeaturesRef.
Heck-MatsudaPd(OAc)₂ / (S)-PyraBoxN-protected 2,5-dihydropyrrole4-Aryl-pyrrolidinoneEnantioselective, Desymmetrization beilstein-journals.org
Substrate-Directed Heck-MatsudaPd(OAc)₂Allylamine derivativesArylated aminesHigh regio- and stereocontrol acs.org

Introducing a sterically hindered group like 2,4,6-trimethoxyphenyl via cross-coupling reactions presents unique challenges. The two ortho-methoxy groups can significantly impede the key steps of the catalytic cycle, namely oxidative addition and reductive elimination. mdpi.com To overcome this steric hindrance, specialized catalyst systems featuring bulky, electron-rich ligands are often required. organic-chemistry.org

Ligands such as N-heterocyclic carbenes (NHCs) and bulky phosphines play a crucial role. organic-chemistry.org These ligands promote the formation of a monoligated, coordinatively unsaturated palladium center, which is more reactive. The concept of "flexible steric bulk" has been introduced, where the ligand is large enough to stabilize the active species and promote reductive elimination but flexible enough to accommodate the approach of bulky substrates. mdpi.comorganic-chemistry.org For instance, NHC ligands derived from imidazolium (B1220033) salts have enabled the Suzuki-Miyaura coupling of di- and tri-ortho-substituted biaryl compounds at room temperature, a transformation that is challenging with less sophisticated catalysts. organic-chemistry.org Therefore, the successful coupling of a 2,4,6-trimethoxyphenyl moiety would likely necessitate a carefully optimized system using a palladium precursor and a sterically demanding, electron-rich ligand.

Coupling Reactions Involving Trimethoxyphenyl Building Blocks

An alternative and widely used approach involves coupling a pyrrolidine-based organometallic reagent with a trimethoxyphenyl halide or vice versa. The Suzuki-Miyaura cross-coupling is a preeminent method for such C(sp³)-C(sp²) bond formations due to the stability and low toxicity of the boronic acid/ester reagents. whiterose.ac.uknih.gov

This strategy could involve the reaction of an α-borylated pyrrolidine, such as N-Boc-2-(pinacolatoborane)pyrrolidine, with 1-halo-2,4,6-trimethoxybenzene. The synthesis of α-borylated pyrrolidines can be achieved via methods like lithiation-trapping. whiterose.ac.uk The subsequent Suzuki-Miyaura coupling requires a palladium catalyst and a suitable base. The choice of ligand is again critical, especially given the steric bulk of the trimethoxyphenyl partner. Catalysts like CataCXium A Pd G3 have been used for coupling racemic N-Boc-pyrrolidine trifluoroborate with aryl bromides. whiterose.ac.uk

Chan-Lam and Buchwald-Hartwig Coupling Analogues for Nitrogen Arylation

The direct formation of a nitrogen-aryl bond is efficiently achieved through palladium- or copper-catalyzed cross-coupling reactions. These methods are instrumental in synthesizing N-aryl pyrrolidines.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an amine and an aryl halide, forming a carbon-nitrogen bond. wikipedia.org This reaction has become a cornerstone of medicinal chemistry for its broad substrate scope and functional group tolerance, largely replacing harsher classical methods. wikipedia.org The catalytic cycle typically involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by amine coordination, deprotonation, and finally, reductive elimination to yield the N-aryl amine product. wikipedia.org For the synthesis of an N-(2,4,6-trimethoxyphenyl)pyrrolidine analogue, this would involve the reaction of pyrrolidine with a 2,4,6-trimethoxy-substituted aryl halide (e.g., 1-bromo-2,4,6-trimethoxybenzene) in the presence of a palladium catalyst and a suitable base.

The Chan-Lam coupling (also known as the Chan-Evans-Lam coupling) offers a complementary, copper-catalyzed approach. wikipedia.org This reaction couples an amine or alcohol with an aryl boronic acid to form the corresponding aryl amine or aryl ether. wikipedia.orgrsc.org A key advantage of the Chan-Lam coupling is that it can often be conducted at room temperature and is open to the air, making it operationally simpler than many palladium-catalyzed systems. wikipedia.orgorganic-chemistry.org The mechanism is thought to involve a copper(III) intermediate that undergoes reductive elimination to form the C-N bond. wikipedia.org In this context, pyrrolidine could be coupled with 2,4,6-trimethoxyphenylboronic acid using a copper(II) catalyst like copper(II) acetate. rsc.orgorganic-chemistry.org

Coupling ReactionCatalyst MetalAryl SubstrateAmine SubstrateKey Features
Buchwald-Hartwig Amination PalladiumAryl Halide/TriflatePyrrolidineBroad scope, high functional group tolerance. wikipedia.org
Chan-Lam Coupling CopperAryl Boronic AcidPyrrolidineMild conditions (room temp, open air). wikipedia.orgrsc.org
Multicomponent Reactions Incorporating 2,4,6-Trimethoxybenzaldehyde (B41885) Derivatives

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, are highly efficient for building molecular complexity. researchgate.net They are valued for their high atom economy and for reducing waste compared to traditional multi-step syntheses. researchgate.net The synthesis of substituted pyrrolidines is well-suited to MCR strategies, particularly those involving the in situ generation of azomethine ylides. researchgate.net

A common MCR approach to pyrrolidines is the 1,3-dipolar cycloaddition of an azomethine ylide with an alkene (a dipolarophile). The azomethine ylide can be generated from the condensation of an α-amino acid with an aldehyde. In this specific synthesis, 2,4,6-trimethoxybenzaldehyde would serve as the aldehyde component. The reaction between an amino acid (such as sarcosine (B1681465) or proline) and 2,4,6-trimethoxybenzaldehyde would form an intermediate that, upon decarboxylation, generates an azomethine ylide. This ylide can then react with a suitable dipolarophile to construct the five-membered pyrrolidine ring, incorporating the 2,4,6-trimethoxyphenyl group at the 2-position. This strategy allows for significant structural diversity by varying the amino acid and the dipolarophile. diva-portal.orgmdpi.com

Synthetic Routes to Functionalized 2-(2,4,6-Trimethoxyphenyl)pyrrolidine Derivatives

Once the core scaffold is assembled, further functionalization can be achieved through oxidation of the pyrrolidine ring or by derivatization of existing functional groups.

Preparation of Oxidized Pyrrolidine Forms: Pyrrolidones and Pyrrolidinediones with Trimethoxyphenyl Moieties

Pyrrolidones (γ-lactams) are common structural motifs in biologically active molecules. nih.gov Several synthetic routes can produce pyrrolidones and pyrrolidinediones featuring a trimethoxyphenyl moiety.

One established method involves the synthesis of 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives. mdpi.comktu.eduresearchgate.net While this example features a 3,4,5-substitution pattern, the chemical principles are directly applicable. The synthesis begins with a starting material like 3,4,5-trimethoxyphenylamine, which is used to construct the N-aryl pyrrolidone ring. researchgate.net Another innovative approach describes a one-pot synthesis of 1,5-substituted pyrrolidin-2-ones from donor-acceptor cyclopropanes and anilines. nih.gov This method involves a Lewis acid-catalyzed ring-opening of the cyclopropane (B1198618) with an amine, followed by lactamization. nih.gov For example, a 3,4,5-trimethoxyphenyl-substituted cyclopropane was reacted with 2-fluoroaniline (B146934) to produce the corresponding pyrrolidin-2-one in good yield. nih.gov

Precursor 1Precursor 2Product TypeKey FeaturesReference(s)
3,4,5-TrimethoxyphenylamineItaconic acid derivatives1-Aryl-5-oxopyrrolidineForms N-aryl pyrrolidone scaffold. mdpi.comresearchgate.net
Donor-Acceptor CyclopropaneSubstituted Anilines1,5-Disubstituted Pyrrolidin-2-oneOne-pot Lewis acid-catalyzed process. nih.gov

Derivatization Strategies for Structural Modification of the Pyrrolidine and Aryl Rings

Structural modification of the this compound scaffold is crucial for tuning its physicochemical properties. Derivatization can occur on either the pyrrolidine ring or the aryl ring.

Modification of the Pyrrolidine Ring: The pyrrolidine ring can be functionalized at various positions. Research on analogous 1-aryl-5-oxopyrrolidones has demonstrated that a carboxylic acid group at the 3-position serves as a versatile handle for further derivatization. mdpi.comresearchgate.net Starting from 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carbohydrazide, a variety of heterocyclic rings—such as pyrazoles, oxadiazoles, and triazoles—have been appended to the core structure. mdpi.comktu.eduresearchgate.net These modifications significantly alter the biological activity profile of the parent compound.

Modification of the Aryl Ring: The 2,4,6-trimethoxyphenyl ring is susceptible to electrophilic aromatic substitution, although the directing effects of the three methoxy (B1213986) groups must be considered. Standard reactions such as nitration, halogenation, or Friedel-Crafts acylation could potentially introduce new functional groups onto the aromatic ring, provided that appropriate reaction conditions are chosen to avoid demethylation of the methoxy ethers.

Furthermore, specialized derivatizing agents containing trimethoxyphenyl groups have been developed. For instance, tris(trimethoxyphenyl)phosphonium (TMPP) reagents are used to "tag" primary amines and carboxylic acids, enhancing their detection in mass spectrometry. nih.govresearchgate.net These reagents react with functional groups on a target molecule to append a permanently charged TMPP moiety. researchgate.net Similarly, tris(2,6-dimethoxyphenyl)carbenium ions have been used for the selective modification of primary amino groups. nih.gov Such strategies could be employed to derivatize a functionalized pyrrolidine ring, introducing an additional trimethoxyphenyl group into the molecule.

Mechanistic Investigations of 2 2,4,6 Trimethoxyphenyl Pyrrolidine Transformations

Reaction Pathways and Intermediate Species in Pyrrolidine (B122466) Synthesis

The synthesis of the pyrrolidine ring, particularly in complex structures like 2-(2,4,6-trimethoxyphenyl)pyrrolidine, can be achieved through various mechanistic pathways. These routes are often characterized by the strategic formation of carbon-nitrogen and carbon-carbon bonds to construct the five-membered heterocyclic core. Common strategies include intramolecular C-H amination, palladium-catalyzed carboamination, and cycloaddition reactions. nih.govnih.govrsc.org

One prominent pathway involves the intramolecular amination of unactivated C(sp³)-H bonds. organic-chemistry.org In copper-catalyzed versions of this reaction, the mechanism is proposed to involve different oxidation states of copper, ranging from Cu(I) to Cu(III). nih.gov The catalytic cycle may proceed through either two-electron or single-electron transfer steps. nih.gov Another significant route is the palladium-catalyzed carboamination of γ-(N-arylamino)alkenes. nih.gov This process involves the cyclization of an amino alkene with concomitant carbon-carbon bond formation, providing a direct method to install substituents on the pyrrolidine ring. nih.gov

Furthermore, the [3+2] cycloaddition reaction of azomethine ylides is a powerful and versatile method for constructing highly substituted pyrrolidines. rsc.orgscispace.com This pathway involves the generation of an azomethine ylide intermediate, which then reacts with a dipolarophile (an alkene) to form the pyrrolidine ring in a concerted or stepwise fashion. scispace.com The specific intermediates and the nature of the reaction pathway are highly dependent on the chosen substrates, catalysts, and reaction conditions. organic-chemistry.org For instance, in some cases, the reaction may proceed through radical intermediates, leading to selective C-N bond cleavage and formation. organic-chemistry.org

In the context of pyrrolidine synthesis, computational and experimental studies are employed to elucidate these critical steps. For example, in the copper-catalyzed intramolecular C-H amination, monitoring the reaction profile can help distinguish between potential intermediates and determine which transformation is kinetically most significant. nih.gov Computational studies, often using density functional theory (DFT), are invaluable for mapping the potential energy surface of the reaction. These calculations help identify the transition states—the highest energy points along the reaction coordinate—and determine their relative energies. The transition state with the highest energy barrier typically corresponds to the rate-determining step.

Zwitterionic and iminium intermediates are central to many catalytic processes involving pyrrolidine derivatives, particularly in the field of aminocatalysis. When a secondary amine catalyst like a 2-arylpyrrolidine reacts with a carbonyl compound (an aldehyde or ketone), it can form an enamine or an iminium ion.

Iminium ions are formed by the condensation of a secondary amine catalyst with an α,β-unsaturated aldehyde or ketone. This process generates a positively charged iminium intermediate, which lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the carbonyl compound, thereby activating it for nucleophilic attack. This activation is a cornerstone of many asymmetric transformations. In some proposed mechanisms for pyrrolidine synthesis, the formation of an iminium salt from an aromatic aldehyde and an amine is a key reversible step. beilstein-journals.org

Zwitterionic intermediates are molecules that contain both a positive and a negative charge. In certain organocatalytic cycloadditions, a dienamine intermediate, formed from an enone and a primary amine catalyst, can react with another component to form a zwitterionic intermediate. nih.gov This stepwise pathway, proceeding through a charged intermediate, is distinct from a concerted pericyclic mechanism. nih.gov These zwitterionic species are crucial in determining the chemo- and stereoselectivity of the reaction. nih.gov For instance, in metal cluster chemistry, zwitterionic ammoniumalkenyl ligands have been synthesized and characterized, showcasing the stability and reactivity of such charged species. nih.gov

Stereochemical Control Mechanisms

The control of stereochemistry—the three-dimensional arrangement of atoms—is a paramount goal in modern organic synthesis, and the construction of substituted pyrrolidines is no exception. The pyrrolidine ring is a privileged scaffold in many biologically active molecules, and its efficacy often depends on a specific stereochemical configuration. rsc.orgnih.gov

Asymmetric synthesis aims to produce a specific stereoisomer of a chiral product. The origin of stereoselectivity lies in the energy differences between the diastereomeric transition states leading to the different stereoisomers. Catalysts, such as those derived from this compound, create a chiral environment that favors one reaction pathway over another.

Diastereoselectivity refers to the preferential formation of one diastereomer over others. In palladium-catalyzed carboamination reactions to form 2,3- or 2,5-disubstituted pyrrolidines, high diastereoselectivity is often observed. nih.gov For example, these reactions can afford trans-2,3- and cis-2,5-disubstituted pyrrolidines with high fidelity. nih.gov The stereochemical outcome is rationalized by transition state models where non-bonding interactions are minimized. nih.gov For instance, in Lewis acid-catalyzed multicomponent reactions, the formation of an oxocarbenium ion intermediate can adopt a conformation that directs the incoming nucleophile to a specific face, resulting in a single diastereomer. nih.govnih.gov

Enantioselectivity is the selective formation of one enantiomer over its mirror image. In catalytic asymmetric 1,3-dipolar cycloadditions of azomethine ylides, the use of chiral catalysts allows for the synthesis of enantioenriched pyrrolidines. rsc.org The catalyst, often a metal complex with a chiral ligand, coordinates with the reactants to form diastereomeric transition states. The steric and electronic properties of the catalyst, including bulky groups like 2,4,6-trimethoxyphenyl, play a critical role in differentiating these transition states, leading to the preferential formation of one enantiomer.

Table 1: Diastereoselectivity in Pyrrolidine Synthesis via Multicomponent Reactions nih.gov
EntrySilane ReagentProductYield (%)Diastereomeric Ratio (d.r.)
1Allyltrimethylsilane3a85>99:1
2(3-Methylbut-2-en-1-yl)trimethylsilane3b82>99:1
3Triethylsilane3c88>99:1
4Trimethyl(prop-2-yn-1-yl)silane3d80>99:1

The five-membered pyrrolidine ring is not planar and adopts puckered conformations to relieve ring strain. beilstein-journals.org The two most common conformations are the "envelope" (C_s symmetry), where one atom is out of the plane of the other four, and the "twist" (C_2 symmetry), where two atoms are displaced on opposite sides of the plane defined by the other three. beilstein-journals.org The specific conformation adopted by a pyrrolidine derivative, intermediate, or transition state can profoundly influence its stability and reactivity. beilstein-journals.orgbeilstein-journals.org

Computational studies are essential for analyzing the subtle energy differences between these conformers. researchgate.net For pyrrolidine enamines used in organocatalysis, multiple conformations arising from ring pucker and rotation around single bonds can be significantly populated at equilibrium. researchgate.net The relative stability of these conformers can be influenced by stereoelectronic effects, such as the anomeric and gauche effects, particularly when electronegative substituents like fluorine are present. beilstein-journals.orgbeilstein-journals.org For a derivative like this compound, steric interactions between the bulky aryl group and the pyrrolidine ring will heavily dictate the preferred conformation. A thorough conformational analysis is critical for accurately modeling transition states and explaining the origins of stereoselectivity. researchgate.net

Table 2: Calculated Relative Energies of 3-Fluoropyrrolidine Conformers beilstein-journals.org
ConformerRing PuckerRelative Energy (kcal/mol) at B3LYP-D3BJ/6-311++G**
trans-eq3T2 (Twist)0.00
trans-ax2T3 (Twist)0.14
cis-eqE3 (Envelope)0.79
cis-ax3E (Envelope)1.15

Catalytic Reaction Mechanisms Applicable to Arylpyrrolidine Systems

Arylpyrrolidine systems, both as synthetic targets and as catalysts, are involved in a variety of important catalytic reaction mechanisms.

One key mechanism is the palladium-catalyzed carboamination , which provides a convergent route to N-aryl-2-substituted pyrrolidines. nih.gov The proposed catalytic cycle typically begins with the oxidative addition of an aryl bromide to a Pd(0) complex. The resulting arylpalladium(II) complex then coordinates to the alkene of the γ-(N-arylamino)alkene substrate. This is followed by an intramolecular aminopalladation or carbopalladation step, where the nitrogen atom attacks the palladium-activated double bond, forming the pyrrolidine ring and a new palladium-carbon bond. The cycle is completed by reductive elimination, which forms the final carbon-carbon bond and regenerates the Pd(0) catalyst. nih.gov This methodology can be extended to tandem reactions, where an N-arylation is followed by the carboamination sequence in a single pot. nih.gov

Another fundamental mechanism is aminocatalysis , where arylpyrrolidine derivatives, especially those derived from proline, serve as organocatalysts. This process generally operates through two main cycles: the enamine cycle and the iminium ion cycle.

Enamine Cycle: The pyrrolidine catalyst reacts with a ketone or aldehyde to form a nucleophilic enamine intermediate. This enamine then attacks an electrophile (e.g., in an aldol (B89426) or Michael reaction). Subsequent hydrolysis regenerates the catalyst and yields the functionalized product.

Iminium Cycle: The catalyst reacts with an α,β-unsaturated carbonyl compound to form an iminium ion. As discussed previously, this lowers the LUMO of the substrate, activating it for attack by a nucleophile (e.g., in a Diels-Alder or conjugate addition reaction). Hydrolysis then releases the product and the catalyst.

The bulky and electron-donating 2,4,6-trimethoxyphenyl substituent in this compound is designed to provide high levels of stereochemical control in such catalytic cycles by creating a well-defined and sterically hindered chiral pocket around the active site.

Influence of Steric and Electronic Effects of the 2,4,6-Trimethoxyphenyl Group on Reaction Pathways

The 2,4,6-trimethoxyphenyl (TMP) group exerts significant steric and electronic effects that profoundly influence the reactivity and mechanistic pathways of this compound.

Steric Effects: The TMP group is exceptionally bulky due to the presence of three methoxy (B1213986) groups ortho and para to the point of attachment. This steric hindrance can:

Dictate Regioselectivity: The bulkiness of the TMP group can block or hinder the approach of reagents or catalysts to one face of the pyrrolidine ring, directing reactions to occur at less sterically encumbered positions.

Influence Catalyst Binding: In catalyzed reactions, the large size of the TMP substituent can affect how the molecule coordinates to the active site of the catalyst, potentially altering the efficiency and outcome of the transformation. nih.gov

Affect Conformational Equilibria: The steric interactions between the TMP group and the pyrrolidine ring can influence the preferred conformation of the molecule, which in turn affects its reactivity.

Electronic Effects: The three methoxy groups on the phenyl ring are strong electron-donating groups due to the resonance effect (+R effect). This makes the TMP group highly electron-rich. These electronic effects can:

Stabilize Cationic Intermediates: The electron-donating nature of the TMP group can stabilize adjacent positive charges. In reactions involving the formation of a carbocation or an iminium ion at the C2 position of the pyrrolidine ring (as in the borane-catalyzed dehydrogenation), this stabilization would lower the activation energy of the corresponding step. researchgate.net

Increase Nucleophilicity: The electron-donating properties enhance the electron density of the aromatic ring, making it more susceptible to electrophilic attack. However, for the pyrrolidine moiety, this effect is transmitted inductively.

Influence Acidity/Basicity: The electronic effects can subtly influence the pKa of the pyrrolidinyl proton, affecting the ease of deprotonation in base-catalyzed reactions.

Promote Bond Lability: The C-C bond connecting the electron-rich TMP group to the pyrrolidine ring can become labile under certain conditions, such as in the presence of a Lewis or Brønsted acid, potentially leading to unexpected substitution or cyclization reactions. researchgate.net

Table 3: Summary of Steric and Electronic Influences of the TMP Group

EffectDescriptionConsequence on Reaction Pathways
Steric High steric bulk from ortho- and para-methoxy groups.Directs reagent approach, influences catalyst coordination, affects molecular conformation.
Electronic Strong electron-donating nature from methoxy groups via resonance.Stabilizes adjacent cationic intermediates, can render the C-C connecting bond labile under acidic conditions. researchgate.net

Advanced Characterization Techniques for Structural Elucidation and Mechanistic Insights of 2 2,4,6 Trimethoxyphenyl Pyrrolidine

High-Resolution Spectroscopic Techniques

High-resolution spectroscopy offers detailed insights into the molecular framework and spatial arrangement of atoms. For a molecule with multiple stereocenters and complex proton environments like 2-(2,4,6-Trimethoxyphenyl)pyrrolidine, these methods are indispensable.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic compounds. emerypharma.com For this compound, which contains a complex arrangement of protons on both the pyrrolidine (B122466) and trimethoxyphenyl rings, advanced 2D NMR experiments are essential for definitive signal assignment. researchgate.net

One-dimensional (1D) ¹H and ¹³C NMR provide initial information. The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the trimethoxyphenyl ring, the methoxy (B1213986) group protons, and the protons of the pyrrolidine ring. The symmetry of the trimethoxyphenyl group simplifies the aromatic region, while the diastereotopic protons on the pyrrolidine ring can lead to complex splitting patterns.

Two-dimensional (2D) NMR techniques are employed to resolve ambiguities. harvard.edu

Correlation Spectroscopy (COSY): Establishes proton-proton (¹H-¹H) coupling networks, which is crucial for tracing the connectivity of protons within the pyrrolidine ring.

Heteronuclear Single Quantum Coherence (HSQC): Correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon atom in the pyrrolidine and aromatic rings based on their attached protons.

Heteronuclear Multiple Bond Correlation (HMBC): Reveals longer-range (2-3 bond) correlations between protons and carbons. This is vital for connecting the pyrrolidine ring to the trimethoxyphenyl moiety by observing correlations from the pyrrolidine protons to the aromatic carbons and vice-versa. researchgate.net

Nuclear Overhauser Effect Spectroscopy (NOESY): Provides information about the spatial proximity of protons. This can help in determining the relative stereochemistry and preferred conformation of the molecule by identifying through-space interactions between protons on the two different ring systems. ipb.pt

AssignmentExpected ¹H Chemical Shift (δ, ppm)Expected ¹³C Chemical Shift (δ, ppm)Key HMBC Correlations
Pyrrolidine CH (C2)~4.0 - 4.5~60 - 65Aromatic C1', C2', C6'
Pyrrolidine CH₂ (C3)~1.8 - 2.2~25 - 30C2, C4, C5
Pyrrolidine CH₂ (C4)~1.8 - 2.2~25 - 30C3, C5
Pyrrolidine CH₂ (C5)~3.0 - 3.5~45 - 50C2, C4
Pyrrolidine NHBroad, ~1.5 - 3.0-C2, C5
Aromatic CH (C3', C5')~6.0 - 6.5~90 - 95C1', C2', C4', C6', Methoxy C
Aromatic C (C1')-~110 - 115-
Aromatic C (C2', C4', C6')-~155 - 160-
Methoxy (OCH₃)~3.7 - 3.9~55 - 60Aromatic C2', C4', C6'

X-ray crystallography provides the most definitive evidence for the three-dimensional structure of a molecule in the solid state. nih.gov This technique is capable of determining not only the connectivity but also the precise bond lengths, bond angles, and torsional angles. For a chiral compound like this compound, single-crystal X-ray diffraction is the gold standard for determining its absolute stereochemistry, provided a suitable crystal can be grown from an enantiomerically pure sample.

Representative Crystallographic Data for a Related 2-Arylpyrrolidine Derivative
ParameterTypical Value
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or similar
C(sp³)-N(pyrrolidine) Bond Length1.46 - 1.49 Å
C(sp³)-C(sp³) Bond Length (pyrrolidine)1.52 - 1.55 Å
C(aromatic)-C(pyrrolidine) Bond Length1.50 - 1.53 Å
Pyrrolidine Ring ConformationEnvelope or Twist
Aryl-Pyrrolidine Dihedral Angle50 - 90°

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. uab.edu For this compound, high-resolution mass spectrometry (HRMS) can determine the accurate molecular mass, which allows for the confirmation of its elemental composition (C₁₃H₁₉NO₃). nih.gov

Tandem mass spectrometry (MS/MS) provides crucial structural information through controlled fragmentation of the parent ion. The fragmentation pattern is characteristic of the molecule's structure. For pyrrolidine derivatives, common fragmentation pathways involve the loss of the pyrrolidine ring or cleavage of substituents. wvu.eduresearchgate.net The trimethoxyphenyl group can also undergo characteristic fragmentations, such as the loss of methyl or methoxy groups.

Expected fragmentation pathways for protonated this compound (m/z 238.14) would include:

Loss of the neutral pyrrolidine molecule: A common pathway for α-pyrrolidinophenone derivatives, leading to a stable fragment ion. wvu.edu

Cleavage of the C-C bond between the two rings: Generating ions corresponding to the pyrrolidine and trimethoxyphenyl moieties.

Formation of a tropylium (B1234903) ion: A common rearrangement in compounds with a benzyl (B1604629) group, which could occur after initial fragmentation. researchgate.net

m/z (Calculated)IonProposed Fragmentation Pathway
238.1438[M+H]⁺Protonated Molecular Ion
167.0703[M+H - C₄H₉N]⁺Loss of neutral pyrrolidine
152.0468[C₉H₈O₃]⁺Fragment from cleavage and rearrangement
84.0808[C₅H₁₀N]⁺Protonated pyrrolidine iminium ion after cleavage
71.0702[C₄H₉N]⁺Pyrrolidine radical cation

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) and UV-Visible (UV-Vis) spectroscopy are complementary techniques that provide information on functional groups and electronic structure.

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule based on the absorption of IR radiation, which excites molecular vibrations. The IR spectrum of this compound would show characteristic absorption bands confirming its structure. nih.gov

UV-Visible (UV-Vis) Spectroscopy provides information about electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground state to a higher energy state. The chromophore in this molecule is the 2,4,6-trimethoxyphenyl ring. The methoxy groups (-OCH₃) are strong auxochromes that typically cause a bathochromic (red) shift of the π → π* transitions of the benzene (B151609) ring to longer wavelengths. nih.govresearchgate.net

Spectroscopic TechniqueExpected AbsorptionAssignment
Infrared (IR)3300 - 3500 cm⁻¹ (broad)N-H stretch (secondary amine)
3000 - 3100 cm⁻¹Aromatic C-H stretch
2850 - 3000 cm⁻¹Aliphatic C-H stretch (pyrrolidine, methoxy)
1580 - 1620 cm⁻¹Aromatic C=C stretch
1200 - 1250 cm⁻¹Aryl-O stretch (asymmetric)
1000 - 1050 cm⁻¹Aryl-O stretch (symmetric)
UV-Visible (UV-Vis)~220 - 240 nmπ → π* transition (E-band)
~270 - 290 nmπ → π* transition (B-band)

Chiral Chromatography Techniques for Enantiomeric Excess Determination

Since this compound possesses a chiral center at the C2 position of the pyrrolidine ring, it can exist as a pair of enantiomers. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC), is the primary technique for separating these enantiomers and determining the enantiomeric excess (% ee) of a sample. nih.gov

The separation is achieved using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times. nih.gov Common CSPs suitable for separating such compounds include those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives) or cyclodextrins. sigmaaldrich.comsigmaaldrich.com The choice of mobile phase, typically a mixture of alkanes and alcohols like hexane/isopropanol, is optimized to achieve baseline separation. The enantiomeric excess is calculated from the relative areas of the two peaks in the resulting chromatogram. nih.gov

Hypothetical Chiral HPLC Separation Data
ParameterValue
Chiral Stationary Phase (CSP)Cellulose tris(3,5-dimethylphenylcarbamate)
Mobile PhaseHexane:Isopropanol (90:10)
Flow Rate1.0 mL/min
Detection Wavelength280 nm
Retention Time (Enantiomer 1)8.5 min
Retention Time (Enantiomer 2)10.2 min
Resolution (Rs)> 1.5

Applications of 2 2,4,6 Trimethoxyphenyl Pyrrolidine and Its Derivatives in Advanced Organic Synthesis

Role as Chiral Auxiliaries in Asymmetric Transformations

Chiral auxiliaries are stereogenic units that are temporarily attached to a prochiral substrate to direct a stereoselective reaction. wikipedia.org After the transformation, the auxiliary is cleaved and can ideally be recovered for reuse. Pyrrolidine-based structures are frequently employed as chiral auxiliaries, particularly in asymmetric aldol (B89426) and alkylation reactions. researchgate.net

The efficacy of a chiral auxiliary hinges on its ability to create a rigid and well-defined conformational environment that biases the approach of incoming reagents to one face of the reactive intermediate. The 2-(2,4,6-trimethoxyphenyl)pyrrolidine moiety is exceptionally well-suited for this role. The bulky trimethoxyphenyl group effectively shields one face of the enolate or enamine intermediate formed from the auxiliary-substrate conjugate. This steric hindrance forces the electrophile to attack from the less hindered face, thereby inducing a high degree of diastereoselectivity.

For instance, in asymmetric alkylation reactions, an acyl derivative of this compound can be deprotonated to form a chiral enolate. The trimethoxyphenyl group orients itself to minimize steric interactions, creating a pocket that directs the incoming alkyl halide. researchgate.net Similarly, in asymmetric aldol reactions, the formation of a boron or titanium enolate from the N-acylated auxiliary can establish a rigid, chelated transition state. wikipedia.org The 2,4,6-trimethoxyphenyl substituent plays a crucial role in dictating the facial selectivity of the approaching aldehyde. researchgate.net

A critical aspect of auxiliary-based synthesis is the final step involving the removal of the auxiliary. The C–C bond connecting the 2,4,6-trimethoxyphenyl group to an allylic system has been observed to be labile under acidic conditions, which could facilitate novel cleavage strategies for removing the auxiliary post-transformation. researchgate.net

Development of Organocatalysts Derived from this compound Scaffolds

Asymmetric organocatalysis, which utilizes small chiral organic molecules to catalyze stereoselective reactions, has become a third pillar of asymmetric synthesis alongside biocatalysis and transition-metal catalysis. The pyrrolidine (B122466) ring is a central motif in this field, most notably in enamine and iminium ion catalysis. nih.govresearchgate.net

The design of effective pyrrolidine-based organocatalysts is guided by the principle of creating a well-defined chiral environment around the catalytically active secondary amine. The substituent at the C2 position is paramount for achieving high stereocontrol. The this compound scaffold embodies key design principles:

Steric Shielding : The bulky 2,4,6-trimethoxyphenyl group effectively blocks one face of the enamine intermediate formed between the catalyst and a carbonyl substrate (e.g., an aldehyde or ketone). This directs the incoming electrophile to the opposite, more accessible face, thus controlling the stereochemistry of the newly formed bond. beilstein-journals.org

Conformational Rigidity : The steric bulk of the aryl group can impose conformational restrictions on the pyrrolidine ring and the catalyst-substrate intermediate, leading to a more ordered transition state and enhanced enantioselectivity. nih.gov

Electronic Tuning : The three methoxy (B1213986) groups on the phenyl ring make it highly electron-rich. These electronic properties can influence the nucleophilicity of the enamine intermediate and the stability of the transition state through noncovalent interactions. chemrxiv.orgnih.gov

By modifying the pyrrolidine ring or the aryl group with additional functional groups (e.g., hydrogen-bond donors like thiourea (B124793) or squaramide), bifunctional catalysts can be created. nih.govnih.gov These catalysts can activate both the nucleophile (via enamine formation) and the electrophile (via hydrogen bonding) simultaneously, leading to enhanced reactivity and selectivity. nih.gov

Organocatalysts derived from 2-substituted pyrrolidine scaffolds have demonstrated remarkable efficiency in a variety of asymmetric transformations, particularly the Michael addition of aldehydes and ketones to nitroolefins. beilstein-journals.orgrsc.org This reaction is a powerful tool for constructing carbon-carbon bonds and synthesizing valuable γ-nitro carbonyl compounds. researchgate.net

In a typical reaction, the pyrrolidine catalyst reacts with an aldehyde to form a chiral enamine. This enamine then attacks the nitroolefin. The stereochemical outcome is dictated by the catalyst's C2 substituent. Catalysts featuring a bulky group at C2, analogous to the 2,4,6-trimethoxyphenyl moiety, have been shown to provide Michael adducts with high diastereoselectivity (dr) and enantioselectivity (ee). beilstein-journals.orgrsc.org

Catalyst Type Aldehyde Nitroolefin dr (syn:anti) ee (syn) (%) Reference
Pyrrolidine with bulky C2-substituent Propanal trans-β-nitrostyrene 93:7 84 beilstein-journals.org
Pyrrolidine with bulky C2-substituent Propanal 4-Chloronitrostyrene 88:12 85 beilstein-journals.org
Pyrrolidine with bulky C2-substituent Propanal 4-Bromonitrostyrene 89:11 82 beilstein-journals.org
Bifunctional Pyrrolidine-Sulfamide Cyclohexanone trans-β-nitrostyrene 99:1 95 nih.gov

These γ-nitro carbonyl products are versatile synthetic intermediates that can be converted into other valuable molecules, such as chiral 2,4-disubstituted pyrrolidines, through subsequent reduction and cyclization steps. researchgate.net Beyond Michael additions, these catalysts are effective in other C-C bond-forming reactions like asymmetric aldol and Friedel-Crafts reactions, as well as C-heteroatom bond formations.

Ligand Design and Coordination Chemistry with 2,4,6-Trimethoxyphenyl-Containing Pyrrolidines

The pyrrolidine scaffold is not only a cornerstone of organocatalysis but also a valuable component in the design of chiral ligands for asymmetric transition-metal catalysis. nih.gov By coordinating to a metal center, a chiral ligand like a this compound derivative can create a chiral environment that directs the stereochemical course of a catalyzed reaction.

Derivatives of this compound can be readily synthesized to incorporate additional donor atoms (N, P, O, S), transforming them into bidentate or polydentate ligands. These ligands can then be reacted with various transition metal salts (e.g., of copper, nickel, cobalt, zinc, iron) to form coordination complexes. researchgate.netresearchgate.netnih.gov

The synthesis typically involves reacting the ligand with a metal salt in a suitable solvent, often with gentle heating. jocpr.com The resulting metal complexes are then characterized using a suite of analytical techniques:

Spectroscopic Methods : FT-IR spectroscopy is used to confirm the coordination of the ligand to the metal by observing shifts in the vibrational frequencies of the donor groups. mdpi.com UV-Visible spectroscopy provides information about the electronic transitions within the complex and helps to infer its geometry. researchgate.netjocpr.com NMR spectroscopy (¹H, ¹³C) is used to elucidate the structure of the complex in solution. rdd.edu.iq

Elemental Analysis : This technique determines the elemental composition (C, H, N) of the complex, confirming its stoichiometry. rdd.edu.iq

Magnetic Susceptibility : Measurements of magnetic properties help determine the number of unpaired electrons and thus the oxidation state and geometry of the metal center. researchgate.netjocpr.com

Conductivity Measurements : These measurements indicate whether the complex is an electrolyte, providing insight into its structure. researchgate.net

These characterization methods collectively allow for the determination of the complex's structure, including the coordination geometry (e.g., octahedral, tetrahedral, square planar) and the metal-to-ligand ratio. researchgate.netresearchgate.net

Once synthesized and characterized, these chiral metal complexes can be employed as catalysts in a range of asymmetric reactions. The combination of the metal's catalytic activity with the ligand's chiral-directing ability allows for the enantioselective formation of products. Copper complexes, in particular, have seen widespread use with diamine and pyrrolidine-based ligands. nih.gov

Applications include:

C-N and C-O Cross-Coupling Reactions : Copper complexes catalyzed by pyrrolidine-derived ligands have been shown to be efficient in Goldberg-type N-arylation reactions of amides with aryl halides under mild conditions. doaj.org

Carboamination Reactions : Copper-catalyzed intermolecular carboamination of vinylarenes can be used to synthesize 2-arylpyrrolidines, a common motif in bioactive compounds. nih.gov The chiral ligand would be crucial for rendering this process asymmetric.

Fluorination Reactions : Pyridyl-directed, copper-catalyzed fluorination of aryl bromides has been developed, highlighting the potential for ligands to enable challenging transformations. rsc.org A chiral pyrrolidine ligand bearing a pyridyl moiety could potentially be used for asymmetric fluorination.

Negishi Cross-Couplings : Catalytic asymmetric Negishi cross-couplings have been used to synthesize 2-alkylpyrrolidines from racemic α-zincated N-Boc-pyrrolidine, demonstrating a powerful method for alkyl-alkyl bond formation. nih.gov

In all these applications, the this compound-based ligand would be expected to create a defined chiral pocket around the metal center. The steric bulk of the trimethoxyphenyl group would control the orientation of the substrates in the coordination sphere, leading to high enantioselectivity in the product.

Utilization as Building Blocks for Complex Molecular Architectures

The inherent structural features of this compound, namely the chiral pyrrolidine core and the sterically demanding and electronically activated aromatic ring, make it an attractive starting point for the synthesis of intricate molecular frameworks. Organic chemists have leveraged these properties to incorporate this motif into larger, more complex structures with potential biological activity.

Incorporation into Polycyclic Systems and Fused Ring Structures

The construction of polycyclic and fused ring systems is a cornerstone of synthetic organic chemistry, often leading to the discovery of novel therapeutic agents. While direct examples of the application of this compound in the synthesis of complex polycyclic systems are not extensively documented in readily available literature, the principles of pyrrolidine chemistry suggest its potential utility in such transformations.

The pyrrolidine nucleus is a common feature in a variety of alkaloids and other natural products possessing fused ring systems. Synthetic strategies to access these structures often involve annulation reactions, where a new ring is fused onto a pre-existing one. The nitrogen atom of the pyrrolidine ring can act as a nucleophile or be part of a reactive intermediate, such as an azomethine ylide, to participate in cycloaddition reactions. For instance, [3+2] cycloaddition reactions are a powerful tool for constructing five-membered rings, and pyrrolidine-derived azomethine ylides are frequently employed for this purpose. The 2-(2,4,6-trimethoxyphenyl) substituent could influence the stereochemical outcome of such cycloadditions, providing a pathway to enantiomerically enriched polycyclic products.

The general synthetic routes for creating fused pyrrolidine rings often involve cycloaddition reactions. These methods provide an efficient way to build complex molecular frameworks in a single step.

Reaction TypeReactantsProduct TypeReference
[3+2] CycloadditionAzomethine Ylides and Alkenes/AlkynesFused PyrrolidinesGeneric Method
[4+2] CycloadditionPyrrolidine-fused Dienes and DienophilesFused Six-membered RingsGeneric Method
Tandem CyclizationFunctionalized PyrrolidinesPolycyclic SystemsGeneric Method

This table presents generalized synthetic strategies for forming fused pyrrolidine rings, which could potentially be adapted for derivatives of this compound.

Precursors to Other Biologically Relevant N-Heterocycles

The transformation of the pyrrolidine ring into other N-heterocyclic systems is a valuable strategy in medicinal chemistry for scaffold hopping and the generation of novel chemical entities. The this compound scaffold can serve as a chiral precursor for the synthesis of a variety of other biologically important heterocycles.

One potential application is in the synthesis of pyrrolizidine (B1209537) and indolizidine alkaloids, which are characterized by a fused bicyclic system containing a nitrogen atom at the bridgehead. The synthesis of these alkaloids often starts from chiral pyrrolidine derivatives. Ring-closing metathesis (RCM) of a suitably functionalized N-alkenyl-2-vinylpyrrolidine, which could be derived from this compound, is a common strategy to construct the bicyclic core of these alkaloids.

Furthermore, the pyrrolidine ring can be cleaved and rearranged to form larger ring systems. For example, oxidative cleavage of the pyrrolidine ring followed by recyclization could lead to the formation of piperidines, pyridines, or other N-heterocycles. The trimethoxyphenyl group could play a crucial role in directing these transformations and influencing the properties of the final products. The pyrrolidine fragment is a key component in the structure of numerous alkaloids, highlighting its importance as a precursor. frontiersin.org

PrecursorTarget HeterocyclePotential Synthetic StrategyBiological Relevance
This compound derivativePyrrolizidine AlkaloidN-Alkenylation followed by Ring-Closing MetathesisEnzyme inhibitors, antitumor agents
This compound derivativeIndolizidine AlkaloidN-Acylation, reduction, and cyclizationGlycosidase inhibitors, ion channel modulators
This compound derivativePiperidine DerivativeRing expansion via rearrangementCNS disorders, analgesics
This compound derivativeSubstituted PyridineOxidative ring opening and recyclizationCardiovascular drugs, agrochemicals

This table illustrates the potential of this compound derivatives as precursors for other biologically significant N-heterocycles.

Conclusion and Outlook in 2 2,4,6 Trimethoxyphenyl Pyrrolidine Research

Summary of Key Achievements and Methodological Advancements

The primary achievement in the field of 2-aryl-pyrrolidine research lies in its establishment as a cornerstone of asymmetric organocatalysis . benthamdirect.com These catalysts operate through well-understood mechanisms, primarily involving the formation of nucleophilic enamine or electrophilic iminium ion intermediates. acs.orgacs.org This mode of activation has enabled a wide range of highly enantioselective transformations that were previously the domain of metal-based catalysts.

Key achievements in the field include:

Broad Reaction Scope: Chiral 2-aryl-pyrrolidines and their derivatives, like diarylprolinol silyl (B83357) ethers, have been successfully applied to a diverse array of carbon-carbon and carbon-heteroatom bond-forming reactions. These include Michael additions, aldol (B89426) reactions, Diels-Alder reactions, α-functionalizations of carbonyl compounds, and conjugate additions. nih.govacs.orgresearchgate.netnih.gov

High Stereocontrol: A significant advancement has been the ability to achieve high levels of diastereoselectivity and enantioselectivity. The bulky aryl group at the 2-position of the pyrrolidine (B122466) ring effectively shields one face of the reactive intermediate, directing the approach of the substrate to the opposite face, thus ensuring excellent stereochemical outcomes. nih.gov

Methodological Advancements in Synthesis: The growing importance of this catalyst class has spurred the development of novel and efficient synthetic routes to access structurally diverse and polysubstituted pyrrolidines. Methodologies such as copper-catalyzed intermolecular carboamination of vinylarenes and tandem cycloisomerization/hydrogenation of homopropargyl sulfonamides have provided access to the core 2-aryl-pyrrolidine scaffold. nih.govorganic-chemistry.org

Table 1: Key Asymmetric Reactions Catalyzed by 2-Aryl-Pyrrolidine Derivatives

Reaction Type Catalyst Activation Mode Typical Substrates Significance
Michael Addition Enamine Aldehydes/Ketones, Nitroalkenes Formation of γ-nitrocarbonyl compounds, versatile synthetic intermediates. beilstein-journals.orgbeilstein-journals.org
Aldol Reaction Enamine Aldehydes, Ketones Stereoselective construction of β-hydroxy carbonyl units, a common motif in natural products. nih.gov
Diels-Alder Reaction Iminium Ion α,β-Unsaturated Aldehydes, Dienes Access to chiral cyclohexene derivatives with high enantiopurity. acs.org

| α-Alkylation | Enamine | Aldehydes, Alkyl Halides | Direct and enantioselective formation of α-functionalized aldehydes. nih.gov |

Outstanding Challenges in Synthesis and Mechanistic Understanding

Despite the significant progress, several challenges persist in the synthesis and mechanistic elucidation of sterically demanding organocatalysts like 2-(2,4,6-trimethoxyphenyl)pyrrolidine.

Synthetic Accessibility: The synthesis of highly substituted pyrrolidines, especially those with multiple stereocenters or sterically hindered groups, remains a formidable challenge. researchgate.net The introduction of the 2,4,6-trimethoxyphenyl group, with two ortho-methoxy substituents, presents significant steric hindrance, which can lead to low yields and difficulties in purification during synthesis. acs.org Developing robust and scalable synthetic routes to such catalysts is crucial for their broader application.

Mechanistic Nuances: While the general catalytic cycles of enamine and iminium ion catalysis are well-established, a detailed understanding of the transition states and the precise role of the catalyst's structural features is often elusive. For a catalyst like this compound, the interplay between the steric bulk and the electronic effects of the methoxy (B1213986) groups can lead to complex conformational behavior in the enamine or iminium intermediates. scilit.com Elucidating these subtleties through advanced computational and experimental studies is necessary for rational catalyst design. nih.gov

Catalyst Stability and Longevity: A significant hurdle for the industrial application of organocatalysts is their stability and potential for catalyst poisoning. researchgate.net For pyrrolidine-based catalysts, side reactions can lead to catalyst deactivation, limiting their turnover numbers and recyclability. This is a critical area of investigation for improving the economic viability and sustainability of these catalytic systems.

Emerging Opportunities for Application in New Synthetic Methodologies

The unique structural features of highly hindered catalysts like this compound open up new avenues for their application in cutting-edge synthetic methodologies.

Photocatalysis and Dual Catalysis: A burgeoning area is the integration of organocatalysis with other catalytic modes, such as photoredox catalysis. Chiral pyrrolidines have been shown to effectively control the stereochemistry in photochemical reactions, such as the enantioselective β-alkylation of enals. nih.gov The distinct steric and electronic environment provided by the 2,4,6-trimethoxyphenyl group could offer unique advantages in such dual catalytic systems.

Asymmetric C-H Functionalization: The direct, enantioselective functionalization of C-H bonds is a major goal in modern organic synthesis. The development of catalytic systems that can achieve remote C-H amination to form chiral pyrrolidines highlights the potential for this class of compounds. cell.comresearchgate.net Sterically demanding catalysts may play a crucial role in controlling regioselectivity and stereoselectivity in these challenging transformations.

Heterogenization and Recyclability: To address issues of catalyst separation and reuse, there is a growing interest in immobilizing organocatalysts on solid supports such as polymers, nanoparticles, or metal-organic frameworks (MOFs). rsc.orgresearchgate.net Developing heterogeneous versions of this compound would enhance their practical utility, particularly in continuous flow processes and industrial-scale synthesis.

Catalyst-Controlled Divergent Synthesis: Recent studies have shown that by tuning the catalyst and reaction conditions, it is possible to achieve divergent synthesis of different regio- or stereoisomers from a common starting material. organic-chemistry.org The unique steric profile of this compound could be exploited to control reaction pathways and selectively generate products that are difficult to access with other catalysts.

Future Directions in the Design and Exploration of 2,4,6-Trimethoxyphenyl-Substituted Pyrrolidine Derivatives

The future of research in this area will likely focus on the rational design of new catalysts and the expansion of their synthetic applications.

Rational Catalyst Design: Future efforts will involve the systematic modification of the this compound scaffold. This could include altering the electronic properties of the aryl ring by introducing different substituents, modifying the pyrrolidine ring itself, or appending additional functional groups to create bifunctional catalysts with enhanced activity and selectivity. researchgate.net Computational modeling will be an indispensable tool in guiding these design efforts. scilit.com

Tackling Challenging Asymmetric Reactions: There is a continuous need for catalysts that can address long-standing challenges in asymmetric synthesis, such as the construction of all-carbon quaternary stereocenters or the control of remote stereochemistry. The development of more sterically demanding and finely-tuned derivatives of this compound could provide solutions to these difficult problems.

Application in Total Synthesis: The ultimate test of a new catalyst's utility is its application in the total synthesis of complex, biologically active molecules. acs.org Future work should focus on demonstrating the effectiveness of this catalyst class in key steps of natural product and pharmaceutical synthesis, showcasing their ability to deliver desired stereoisomers with high efficiency. mdpi.com

Sustainable Chemistry: A major driving force in future research will be the principles of green chemistry. This includes the development of catalysts that can operate under milder conditions, in environmentally benign solvents, and that are readily recyclable. researchgate.net The design of robust and highly active 2,4,6-trimethoxyphenyl-substituted pyrrolidine derivatives will contribute to this important goal.

Q & A

Advanced Research Question

  • Density functional theory (DFT) : Calculate energy minima for rotamers of the trimethoxyphenyl-pyrrolidine bond (e.g., B3LYP/6-31G* level) .
  • Molecular dynamics (MD) simulations : Assess stability in physiological conditions (e.g., solvation in water/lipid bilayers over 100 ns trajectories) .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C-H···O hydrogen bonds) from crystallographic data .

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